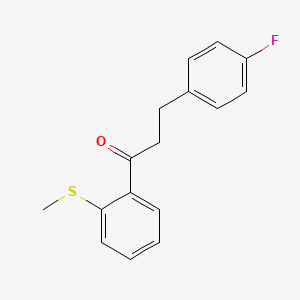

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

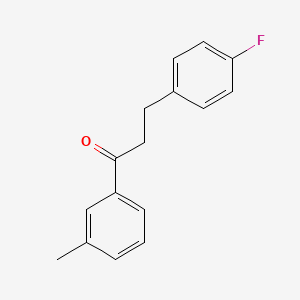

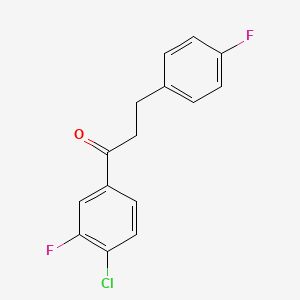

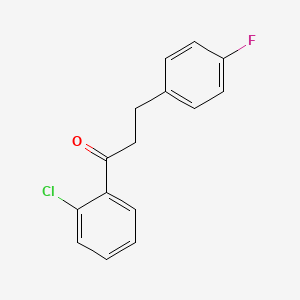

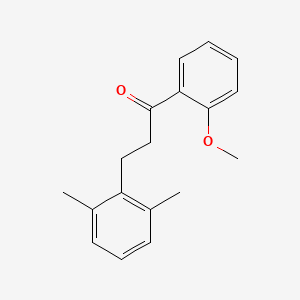

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone, also known as DMMP, is a chemical compound with a wide range of applications and uses in the medical and scientific fields. It is a colorless solid at room temperature, and is composed of a benzene ring attached to two methoxy groups and a propiophenone group. It is a versatile compound with an array of properties that make it suitable for a variety of research and laboratory applications.

Scientific Research Applications

Anticancer Applications

This compound has been explored for its potential in cancer treatment due to its ability to interact with various biological pathways. It’s been found to exhibit properties that may inhibit cell proliferation and induce apoptosis in cancer cells, particularly in leukemia and lymphoma, while sparing healthy cells . This selective toxicity is crucial for developing effective cancer therapies with minimal side effects.

Antimicrobial and Antifungal Activities

Research indicates that derivatives of this compound can have significant antimicrobial and antifungal activities. These properties make it a candidate for developing new treatments against resistant strains of bacteria and fungi, addressing a growing global health concern .

Modulation of Enzyme Activity

The compound has been studied for its ability to modulate enzyme activity, which is essential in various metabolic and signaling pathways. This modulation can lead to therapeutic applications in diseases where enzyme dysregulation is a factor .

Neuroprotective Effects

There is interest in the neuroprotective effects of “3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone”, which could be beneficial in treating neurodegenerative diseases. By protecting neuronal cells from damage, it could help in managing conditions like Alzheimer’s and Parkinson’s disease .

Cardiovascular Research

In cardiovascular research, compounds like this have been investigated for their potential to act as vasodilators or to protect against ischemic injury. This research is vital for developing treatments for heart diseases and conditions related to blood flow obstruction .

Analgesic and Anti-inflammatory Properties

The compound’s analgesic and anti-inflammatory properties are of interest for developing new pain management and anti-inflammatory drugs. These properties could provide relief for chronic pain conditions and inflammatory diseases without the side effects of current medications .

Endocannabinoid System Interaction

“3-(2,6-Dimethylphenyl)-2’-methoxypropiophenone” has been studied for its interaction with the endocannabinoid system, which plays a role in regulating pain, mood, and appetite. This interaction suggests potential applications in managing conditions like chronic pain, depression, and eating disorders.

Antiparasitic and Antitubercular Potential

The compound has shown promise in antiparasitic and antitubercular applications. Its ability to inhibit the growth of parasites and tuberculosis-causing bacteria could lead to new treatments for these infectious diseases .

properties

IUPAC Name |

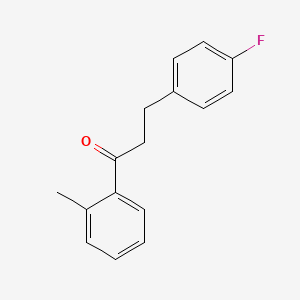

3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-7-6-8-14(2)15(13)11-12-17(19)16-9-4-5-10-18(16)20-3/h4-10H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHOBZFQNWZLNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644773 |

Source

|

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,6-Dimethylphenyl)-2'-methoxypropiophenone | |

CAS RN |

898754-32-0 |

Source

|

| Record name | 1-Propanone, 3-(2,6-dimethylphenyl)-1-(2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenyl)-1-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.